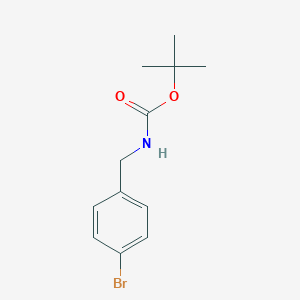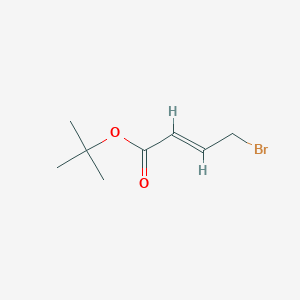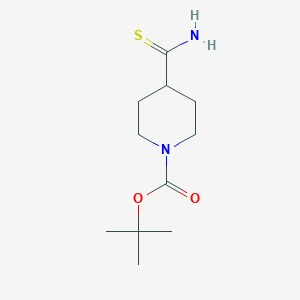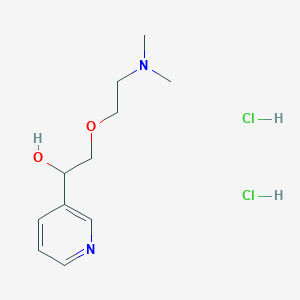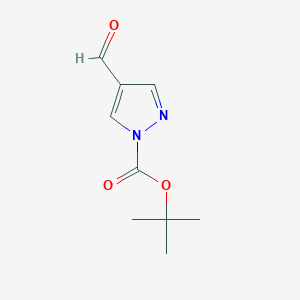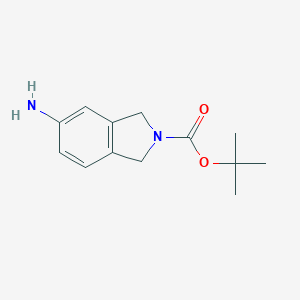
Tert-butyl 5-aminoisoindoline-2-carboxylate
Übersicht
Beschreibung
Tert-butyl 5-aminoisoindoline-2-carboxylate is a chemical compound with the molecular formula C13H18N2O2 . It is also known by its IUPAC name, tert-butyl 5-amino-1,3-dihydro-2H-isoindole-2-carboxylate .
Molecular Structure Analysis
The molecular structure of Tert-butyl 5-aminoisoindoline-2-carboxylate has been analyzed using X-ray single crystal diffraction and DFT (Density Functional Theory) studies . The DFT-optimized structure matches the crystal structure determined by X-ray single crystal diffraction .Physical And Chemical Properties Analysis
Tert-butyl 5-aminoisoindoline-2-carboxylate has a molecular weight of 234.29 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of 2 .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactivity
Tert-butyl 5-aminoisoindoline-2-carboxylate finds application in the field of chemical synthesis. For instance, it has been used in the highly stereoselective hydroformylation of oxazoline derivatives to produce important intermediates for the synthesis of homochiral amino acid derivatives (Kollár & Sándor, 1993). Such processes are essential in the production of pharmaceuticals and other complex organic compounds.
Novel Reagents and Chemical Transformations
The compound has been explored in the development of new reagents and chemical transformations. For example, 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI), a novel tert-butoxycarbonylation reagent, has shown efficacy for acidic proton-containing substrates like phenols and aromatic amines (Saito et al., 2006). This reagent is instrumental in facilitating chemoselective reactions under mild conditions, expanding the toolbox available for synthetic chemists.
Asymmetric Synthesis and Chiral Auxiliary
Tert-butyl 5-aminoisoindoline-2-carboxylate has been utilized in asymmetric synthesis, particularly as a chiral auxiliary. For example, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, a compound related to tert-butyl 5-aminoisoindoline-2-carboxylate, has been used in the synthesis of enantiomerically pure compounds (Studer, Hintermann & Seebach, 1995). Such applications are critical in the pharmaceutical industry where the chirality of molecules can significantly impact their biological activity.
Structural Studies and Crystallography
In the realm of structural studies and crystallography, compounds similar to tert-butyl 5-aminoisoindoline-2-carboxylate have been synthesized and characterized. For instance, the crystal structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined through X-ray diffraction analysis (Moriguchi et al., 2014). Such studies are pivotal in understanding the molecular structure and properties of novel compounds.
Novel Synthetic Methodologies
Tert-butyl 5-aminoisoindoline-2-carboxylate also plays a role in developing novel synthetic methodologies. For example, its derivatives have been used in the synthesis of triazolylalanine analogues through click chemistry (Patil & Luzzio, 2017). These methodologies are crucial for creating diverse molecular architectures, expanding the possibilities for drug development and other applications in synthetic organic chemistry.
Safety And Hazards
Tert-butyl compounds are generally considered hazardous according to the 2012 OSHA Hazard Communication Standard . They may present risks such as flammability, acute oral toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .
Eigenschaften
IUPAC Name |
tert-butyl 5-amino-1,3-dihydroisoindole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-7-9-4-5-11(14)6-10(9)8-15/h4-6H,7-8,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJFWIRWHYIDBAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626668 | |
| Record name | tert-Butyl 5-amino-1,3-dihydro-2H-isoindole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 5-aminoisoindoline-2-carboxylate | |
CAS RN |
264916-06-5 | |
| Record name | tert-Butyl 5-amino-1,3-dihydro-2H-isoindole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 5-amino-2,3-dihydro-1H-isoindole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


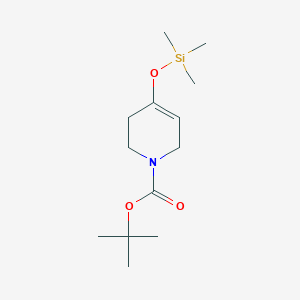
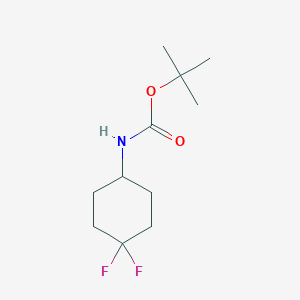
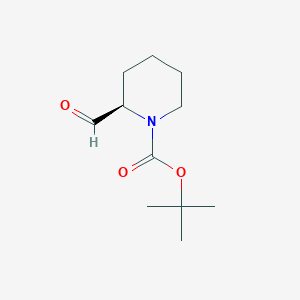
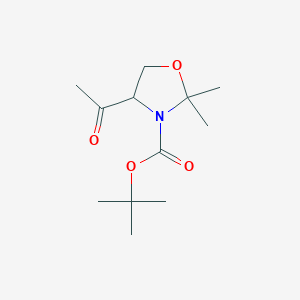
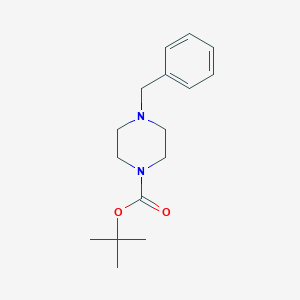
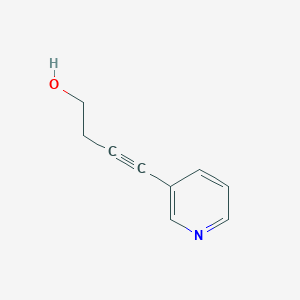
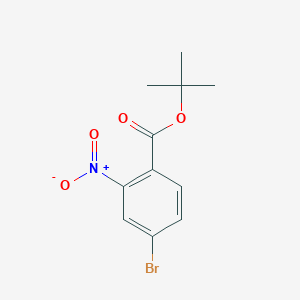
![2-[5-(4-methoxybenzoyl)-10-methyl-4H-pyrrolo[1,2-b][1,2,5]benzotriazepin-4-yl]acetic acid](/img/structure/B153384.png)
